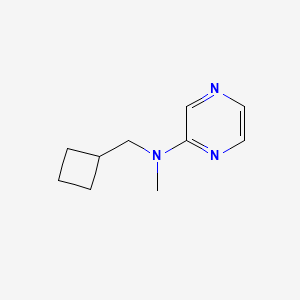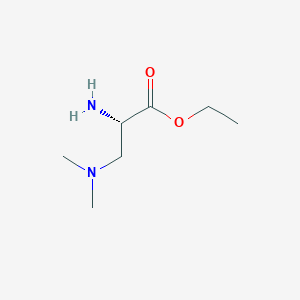![molecular formula C14H11N5S B2597671 2-(((1H-苯并[d]咪唑-2-基)硫代)甲基)咪唑[1,2-a]嘧啶 CAS No. 302584-01-6](/img/structure/B2597671.png)
2-(((1H-苯并[d]咪唑-2-基)硫代)甲基)咪唑[1,2-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . For instance, Patel et al. synthesized a similar compound, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole, and evaluated it for anti-tubercular activity .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .科学研究应用
- 包括该化合物在内的咪唑衍生物已显示出抗菌、抗真菌和抗病毒特性 。研究人员已探索了它们作为对抗耐药病原体的全新抗菌剂的潜力。
- 含咪唑的化合物表现出抗炎作用。 它们可以调节免疫反应并减少炎症 。
- 一些咪唑衍生物具有抗肿瘤活性。 研究人员调查了它们对癌细胞生长和转移的影响 。
- 咪唑衍生物已显示出对原生动物寄生虫的疗效。 例如,甲硝唑被广泛用于治疗由贾第鞭毛虫和滴虫引起的感染 。
- 研究人员探索了各种合成方法来创建咪唑类化合物。 这些路线使开发具有改进特性的新药成为可能 。
抗菌活性
抗炎剂
抗癌潜力
抗溃疡剂
抗原生动物和抗寄生虫特性
合成路线和药物开发
除了这六种应用外,值得注意的是,含咪唑的化合物仍然是研究的活跃领域。 它们的多功能性和多种生物活性使它们成为药物化学和药物开发的宝贵工具 。如果您需要更多详细信息或有任何其他问题,请随时提出!😊
未来方向
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化分析
Biochemical Properties
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase-8 (CDK8), an enzyme involved in regulating transcription and cell cycle progression . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular processes such as gene expression and cell cycle regulation.
Cellular Effects
The effects of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of human colorectal (HCT116) cell lines by interfering with the cell cycle . Additionally, it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as CDK8. By binding to the active site of CDK8, the compound inhibits the enzyme’s activity, leading to changes in gene expression and cell cycle arrest . Additionally, it may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, it can influence metabolic flux and alter metabolite levels, further affecting cellular processes.
Transport and Distribution
The transport and distribution of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-5-12-11(4-1)17-14(18-12)20-9-10-8-19-7-3-6-15-13(19)16-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMLRIZODNZKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2597588.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2597589.png)
![N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide](/img/structure/B2597593.png)
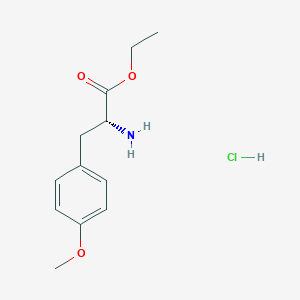
![(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2597596.png)
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2597598.png)
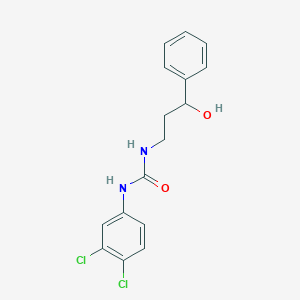
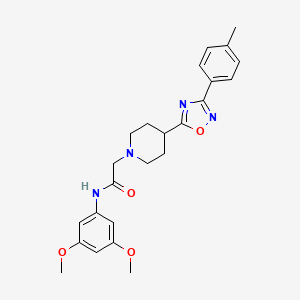
![3,3-difluoro-N-[(oxan-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B2597603.png)
![Benzyl 2-({3-[2-(2-{[2-(benzyloxy)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2597607.png)

